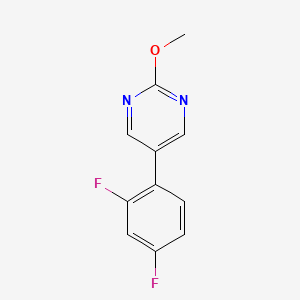

5-(2,4-Difluorophenyl)-2-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-difluorophenyl)-2-methoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c1-16-11-14-5-7(6-15-11)9-3-2-8(12)4-10(9)13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGSISVVAREXJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718589 |

Source

|

| Record name | 5-(2,4-Difluorophenyl)-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-16-1 |

Source

|

| Record name | 5-(2,4-Difluorophenyl)-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(2,4-Difluorophenyl)-2-methoxypyrimidine chemical properties

An In-depth Technical Guide to 5-(2,4-Difluorophenyl)-2-methoxypyrimidine for Drug Development Professionals

Introduction

5-(2,4-Difluorophenyl)-2-methoxypyrimidine is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure combines three key pharmacophoric elements: a pyrimidine ring, a 2,4-difluorophenyl group, and a methoxy substituent. The pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and participate in hydrogen bonding interactions with biological targets.[1] The strategic incorporation of a difluorophenyl moiety is a well-established method in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2][3] This guide serves as a comprehensive technical resource for researchers, providing in-depth information on the chemical properties, synthesis, characterization, and safe handling of this valuable synthetic building block.

Physicochemical and Structural Properties

The fundamental properties of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine are crucial for its application in synthetic chemistry and drug design. These characteristics dictate its reactivity, solubility, and storage requirements.

| Property | Value | Source |

| Chemical Name | 5-(2,4-Difluorophenyl)-2-methoxypyrimidine | [4] |

| CAS Number | 1352318-16-1 | [4] |

| Molecular Formula | C₁₁H₈F₂N₂O | [4] |

| Molecular Weight | 222.19 g/mol | [4] |

| Appearance | Data Not Available (Typically an off-white to light yellow powder) | [4][5] |

| Storage Conditions | 2-8°C, Refrigerator | [4] |

Synthesis and Mechanistic Overview

The most efficient and widely adopted method for the synthesis of 5-arylpyrimidines is the Suzuki-Miyaura cross-coupling reaction.[6][7][8] This palladium-catalyzed reaction provides a robust and versatile pathway for the formation of a carbon-carbon bond between a pyrimidine halide and an arylboronic acid.[9] The electron-deficient nature of the pyrimidine ring enhances its reactivity, making even chloro-substituted pyrimidines viable substrates for this transformation.[6]

Reaction Scheme:

The synthesis involves the coupling of a 5-halo-2-methoxypyrimidine (where X is typically Br or Cl) with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Catalytic Cycle Mechanism

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a Palladium(0) active species.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the 5-halo-2-methoxypyrimidine to the Pd(0) complex, forming a Pd(II) intermediate.

-

Transmetalation: The (2,4-difluorophenyl)boronic acid, activated by the base to form a more nucleophilic boronate species, undergoes transmetalation with the Pd(II) complex. This step transfers the difluorophenyl group to the palladium center.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, 5-(2,4-Difluorophenyl)-2-methoxypyrimidine, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Generalized Experimental Protocol

This protocol is a representative procedure adaptable for laboratory-scale synthesis.

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-halo-2-methoxypyrimidine (1.0 equiv.), (2,4-difluorophenyl)boronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization Profile

Structural elucidation and confirmation are achieved through a combination of standard spectroscopic techniques. The expected data, based on the molecule's structure and analysis of similar compounds, are as follows:

-

¹H NMR: The spectrum will show a characteristic singlet for the methoxy protons (-OCH₃) around δ 3.9-4.1 ppm. The pyrimidine ring protons will appear as singlets or narrowly split doublets in the aromatic region. The three protons on the difluorophenyl ring will present as complex multiplets due to intricate spin-spin coupling with each other and with the adjacent fluorine atoms.[10][11]

-

¹³C NMR: The spectrum will display 11 distinct carbon signals. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as distinct doublets. Carbons two or three bonds away will show smaller couplings.

-

¹⁹F NMR: Two distinct signals are expected, one for each of the chemically non-equivalent fluorine atoms on the phenyl ring. These signals will likely appear as multiplets due to coupling with each other and with nearby protons.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 222.19, confirming the molecular weight.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands corresponding to C-F stretching (strong, in the 1100-1300 cm⁻¹ region), aromatic C=C and C=N stretching (1400-1600 cm⁻¹), and C-O stretching for the methoxy group (around 1050-1250 cm⁻¹).[12][13]

Role in Drug Discovery and Medicinal Chemistry

5-(2,4-Difluorophenyl)-2-methoxypyrimidine is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the advantageous properties conferred by its constituent moieties.

-

The Pyrimidine Scaffold: As a bioisostere of purines and other aromatic systems, the pyrimidine ring is a cornerstone of modern pharmaceuticals, found in antiviral, anticancer, and anti-infective agents.[1][14]

-

The Difluorophenyl Group: Fluorine substitution is a critical tool for optimizing drug candidates. The 2,4-difluoro pattern can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[2][3] This specific substitution is present in the potent antifungal drug Voriconazole.[10][12]

-

The Methoxy Group: The 2-methoxy group serves as an important electronic modulator of the pyrimidine ring and can be a site for further synthetic elaboration, allowing for the generation of diverse compound libraries.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. royal-chem.com [royal-chem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure Determination Workshop [web.pdx.edu]

- 14. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine

Introduction

In the landscape of modern medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to the development of a wide array of therapeutic agents. Their biological significance necessitates robust and unequivocal methods for structural characterization. This guide provides a comprehensive, in-depth analysis of the structure elucidation of a novel pyrimidine derivative, 5-(2,4-Difluorophenyl)-2-methoxypyrimidine. This molecule, possessing a confluence of key structural motifs—a difluorinated phenyl ring and a methoxy-substituted pyrimidine—presents an interesting case study for the application of modern analytical techniques.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for experimental choices, ensuring a self-validating and authoritative approach to structural confirmation. We will detail the synthesis of the target compound and then systematically dissect its structure using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and a prospective view on X-ray Crystallography.

Synthesis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine

The synthesis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is ideal for coupling an aryl boronic acid with a heterocyclic halide.[1] The retrosynthetic analysis identifies 5-bromo-2-methoxypyrimidine and 2,4-difluorophenylboronic acid as readily accessible starting materials.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation of Starting Materials:

-

5-Bromo-2-methoxypyrimidine: This precursor can be synthesized from 5-bromo-2-chloropyrimidine by nucleophilic substitution with sodium methoxide.[2][3]

-

2,4-Difluorophenylboronic acid: This is commercially available or can be prepared from 1-bromo-2,4-difluorobenzene via a Grignard reaction followed by quenching with trimethyl borate.[4][5]

-

-

Reaction Setup:

-

To a flame-dried round-bottom flask, add 5-bromo-2-methoxypyrimidine (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) as the catalyst.[6]

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting bromide is complete.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-(2,4-Difluorophenyl)-2-methoxypyrimidine.

-

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of organic structures in solution.[2] For 5-(2,4-Difluorophenyl)-2-methoxypyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine, methoxy, and difluorophenyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4, H6 (Pyrimidine) | ~8.8 | s | - |

| H3' (Phenyl) | ~7.6 | ddd | J(H-F) ≈ 9.0, J(H-H) ≈ 8.5, J(H-H) ≈ 6.5 |

| H5', H6' (Phenyl) | ~7.1-7.3 | m | - |

| OCH₃ (Methoxy) | ~4.1 | s | - |

Rationale for ¹H NMR Predictions:

-

Pyrimidine Protons (H4, H6): The two protons on the pyrimidine ring are chemically equivalent due to the free rotation around the C5-C1' bond. They are expected to appear as a sharp singlet in a significantly deshielded region (around 8.8 ppm) due to the electron-withdrawing nature of the two ring nitrogens and the adjacent aromatic system.[7][8]

-

Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a singlet at approximately 4.1 ppm, a typical region for methoxy groups attached to an electron-deficient aromatic ring.

-

Difluorophenyl Protons (H3', H5', H6'): The aromatic protons of the 2,4-difluorophenyl group will exhibit complex splitting patterns due to both homo- (H-H) and heteronuclear (H-F) couplings.[9] The proton at the 3' position will be a doublet of doublet of doublets, coupled to H5', F2', and F4'. The protons at the 5' and 6' positions will likely appear as a complex multiplet.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom, with characteristic splittings due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C2 (Pyrimidine) | ~165 | s | - |

| C4, C6 (Pyrimidine) | ~158 | s | - |

| C5 (Pyrimidine) | ~120 | t | ³J(C-F) ≈ 3-5 |

| C1' (Phenyl) | ~125 | dd | ²J(C-F) ≈ 15-20, ⁴J(C-F) ≈ 3-5 |

| C2' (Phenyl) | ~162 | dd | ¹J(C-F) ≈ 250, ³J(C-F) ≈ 10-15 |

| C3' (Phenyl) | ~112 | d | ²J(C-F) ≈ 20-25 |

| C4' (Phenyl) | ~164 | dd | ¹J(C-F) ≈ 250, ³J(C-F) ≈ 10-15 |

| C5' (Phenyl) | ~132 | d | ²J(C-F) ≈ 8-12 |

| C6' (Phenyl) | ~105 | t | ²J(C-F) ≈ 25, ⁴J(C-F) ≈ 3 |

| OCH₃ (Methoxy) | ~55 | s | - |

Rationale for ¹³C NMR Predictions:

-

Pyrimidine Carbons: The chemical shifts are estimated based on substituted pyrimidine data.[10] C2, being attached to two electronegative nitrogens and an oxygen, will be the most downfield. C4 and C6 will also be significantly downfield. C5, being attached to the phenyl ring, will show a small triplet splitting due to three-bond coupling to the two fluorine atoms.

-

Difluorophenyl Carbons: The carbons directly bonded to fluorine (C2' and C4') will exhibit large one-bond coupling constants (¹J(C-F) ≈ 250 Hz) and appear as doublets of doublets due to coupling with both fluorine atoms. The other carbons in the phenyl ring will show smaller two-, three-, or four-bond couplings, resulting in doublets, triplets, or doublet of doublets.

-

Methoxy Carbon: The methoxy carbon will appear as a singlet around 55 ppm.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum provides direct information about the fluorine environments.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F2' | ~ -110 | d |

| F4' | ~ -115 | d |

Rationale for ¹⁹F NMR Predictions:

The chemical shifts for fluorine atoms on a phenyl ring are influenced by the electronic nature of the other substituents. The two fluorine atoms are in different chemical environments and will therefore have distinct chemical shifts. They will appear as doublets due to coupling to each other and will also exhibit smaller couplings to the aromatic protons.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₁H₈F₂N₂O.

-

Calculated Exact Mass: 222.0608

-

-

Key Fragmentation Pathways: Electron Ionization (EI) would likely induce characteristic fragmentation.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 222 | [C₁₁H₈F₂N₂O]⁺• | Molecular Ion |

| 207 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 193 | [M - CHO]⁺ | Loss of a formyl radical |

| 113 | [C₆H₃F₂]⁺ | Difluorophenyl cation |

Rationale for Fragmentation Predictions:

The fragmentation of substituted pyrimidines is often directed by the substituents. For 5-(2,4-Difluorophenyl)-2-methoxypyrimidine, initial fragmentation is expected to involve the methoxy group, with the loss of a methyl radical (15 Da) being a common pathway. The bond between the pyrimidine and phenyl rings could also cleave, leading to a prominent peak for the difluorophenyl cation. The presence of fluorine can also lead to complex rearrangements and the potential loss of difluorocarbene.

Part 3: X-ray Crystallography

While NMR and MS can provide a definitive structure in solution and the gas phase, single-crystal X-ray diffraction offers unambiguous proof of the three-dimensional structure in the solid state.

Prospective Crystallographic Analysis

Should a suitable single crystal of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine be obtained, X-ray crystallography would provide:

-

Unambiguous Connectivity: Direct visualization of the atomic arrangement, confirming the bond connectivity between the pyrimidine and difluorophenyl rings.

-

Conformational Details: Precise measurement of bond lengths, bond angles, and the dihedral angle between the two aromatic rings.

-

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant hydrogen bonding or π-stacking interactions.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Integrated Structure Elucidation Workflow

The confirmation of the structure of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is a synergistic process where each analytical technique provides complementary information.

Caption: Integrated workflow for the structure elucidation of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine.

Conclusion

The structural elucidation of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is a clear demonstration of the power of a multi-pronged analytical approach. Through a logical and systematic application of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry, a confident structural assignment can be made. The predicted spectroscopic data, grounded in established principles of chemical shifts, coupling constants, and fragmentation patterns, provide a robust framework for analysis. While NMR and MS are often sufficient for unambiguous characterization, single-crystal X-ray crystallography remains the gold standard for absolute proof of structure in the solid state. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently approach the synthesis and structural verification of this and similar novel chemical entities.

References

- Benchchem. (2025).

- Benchchem. (2025).

-

Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

- Benchchem. (2025).

- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.

- Benchchem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Wang, H. Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of the American Society for Mass Spectrometry, 24(12), 1919-1927. [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. [Link]

-

Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2785. [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 757-766. [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. University of Wisconsin-Madison. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 5-Bromo-2-methoxypyrimidine | 14001-66-2 [chemicalbook.com]

- 3. 5-Bromo-2-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. 2,4-difluorophenylboronic acid - 144025-03-6 - Structure, Synthesis, Properties [organoborons.com]

A Comprehensive Technical Guide to the Synthesis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic routes to 5-(2,4-Difluorophenyl)-2-methoxypyrimidine, a key intermediate in the development of various pharmacologically active agents. The document will delve into the strategic considerations for its synthesis, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. Detailed, field-proven protocols for the preparation of essential precursors and the final coupling reaction are provided, alongside a discussion of the underlying chemical principles.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine makes it a valuable building block for targeting a range of biological pathways. The presence of the 2,4-difluorophenyl moiety can enhance binding affinity and modulate pharmacokinetic properties, while the 2-methoxy group offers a site for further chemical modification. A robust and scalable synthetic route is therefore crucial for enabling its use in drug discovery and development programs.

Retrosynthetic Analysis and Strategic Approach

The most logical and convergent approach for the synthesis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is through a palladium-catalyzed cross-coupling reaction. A retrosynthetic analysis points to two key precursors: a pyrimidine-based organometallic or halide species and a correspondingly functionalized difluorophenyl component. The Suzuki-Miyaura coupling, which utilizes a boronic acid derivative, is a highly versatile and widely adopted method for such transformations due to its functional group tolerance and generally high yields.

Our synthetic strategy will therefore focus on the preparation of two key intermediates: 5-bromo-2-methoxypyrimidine and (2,4-difluorophenyl)boronic acid . These will then be coupled using a suitable palladium catalyst and base to yield the target molecule.

Spectroscopic data for 5-(2,4-Difluorophenyl)-2-methoxypyrimidine

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 5-(2,4-Difluorophenyl)-2-methoxypyrimidine serves as a crucial building block in the synthesis of various biologically active compounds. Its precise characterization is paramount for ensuring the integrity of subsequent research and development. This guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and validate the structure of this compound, grounded in the principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

The structural analysis of any compound begins with a foundational understanding of its constituent parts. 5-(2,4-Difluorophenyl)-2-methoxypyrimidine combines a pyrimidine core, a difluorophenyl substituent, and a methoxy group. Each of these components imparts distinct and predictable signatures in various spectroscopic analyses. The strategic application of multiple spectroscopic methods provides a self-validating system, where data from one technique corroborates the interpretation of another, leading to an irrefutable structural assignment.

A Senior Scientist's Guide to the Research Applications of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine: A Versatile Scaffold in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal and agrochemical research, the identification of versatile molecular scaffolds is paramount to the efficient discovery of novel, high-efficacy compounds. 5-(2,4-Difluorophenyl)-2-methoxypyrimidine emerges as a molecule of significant interest, not from a long history of direct application, but from the proven potential of its constituent parts. This guide synthesizes data from analogous structures to present a forward-looking analysis of its potential applications. The pyrimidine core is a privileged structure in countless therapeutic agents, particularly as a hinge-binding motif in kinase inhibitors[1]. The 2,4-difluorophenyl group is a well-established bioisostere that enhances metabolic stability and modulates binding affinity, famously incorporated in the antifungal voriconazole and numerous kinase inhibitors[2][3][4]. This document provides researchers, scientists, and drug development professionals with a technical framework for leveraging this scaffold in kinase inhibition, oncology, and antifungal discovery programs.

Physicochemical Characteristics and Synthetic Strategy

A thorough understanding of a scaffold's properties is the foundation of any discovery program. While specific experimental data for 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is sparse, its key characteristics can be reliably calculated.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈F₂N₂O | Calculated |

| Molecular Weight | 222.19 g/mol | Calculated |

| IUPAC Name | 5-(2,4-difluorophenyl)-2-methoxypyrimidine | - |

| Appearance | Likely off-white to pale yellow solid | Inferred |

| Calculated LogP | 2.5 - 3.0 | Inferred |

Synthetic Accessibility

The strategic value of a scaffold is intrinsically linked to its synthetic accessibility. The most logical approach to synthesizing the core structure and its derivatives involves a cross-coupling reaction, which offers flexibility for library development. The general workflow is outlined below.

Caption: A typical workflow for kinase inhibitor drug discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to quantify the enzymatic activity of a kinase and the inhibitory potential of synthesized compounds.

Principle: The ADP-Glo™ Kinase Assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Methodology:

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Reconstitute the desired kinase (e.g., EGFR, Aurora A) and substrate peptide in kinase buffer to a 2X working concentration.

-

Prepare ATP at a 2X working concentration (typically at the Kₘ value for the specific kinase).

-

Serially dilute test compounds (derived from the core scaffold) in DMSO, then prepare a 2X working concentration in kinase buffer.

-

-

Kinase Reaction:

-

Add 5 µL of 2X test compound solution to the wells of a white, 384-well plate. Include wells for a "no inhibitor" positive control (DMSO vehicle) and a "no kinase" negative control.

-

Add 2.5 µL of the 2X kinase/substrate mixture to all wells except the "no kinase" control.

-

Initiate the reaction by adding 2.5 µL of 2X ATP solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction.

-

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Application Area 2: Anticancer Drug Development

Dysregulated kinase signaling is a hallmark of cancer, driving abnormal cell growth, proliferation, and metastasis.[5] Inhibitors based on the 5-(2,4-Difluorophenyl)-2-methoxypyrimidine scaffold could therefore function as potent anticancer agents.

Scientific Rationale

Many pyrimidine derivatives have demonstrated significant anti-proliferative activity against a range of tumor cell lines, including those for lung, breast, and prostate cancer.[6][7][8] The mechanism often involves the inhibition of critical oncogenic kinases like EGFR, which leads to cell cycle arrest and the induction of apoptosis.[8]

Caption: Inhibition of the EGFR signaling cascade by a pyrimidine-based inhibitor.

Experimental Protocol: Cell Viability Assay (MTS)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, measured by absorbance, is directly proportional to the number of living cells in the culture.

Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549 non-small cell lung cancer, MCF-7 breast cancer) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

-

Incubate the plate for 48 or 72 hours.

-

-

MTS Reagent Addition and Incubation:

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) directly to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a 96-well plate reader.

-

Subtract the background absorbance from a "no cell" control well.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting cell viability against the log of compound concentration.

-

Other Potential High-Impact Applications

-

Antifungal Agent Development: The 2,4-difluorophenyl moiety is a critical pharmacophore in the widely used antifungal drug voriconazole, which targets lanosterol 14α-demethylase (CYP51).[2][3][9] Derivatives of the core scaffold could be synthesized and screened for activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus.

-

Agrochemical Research: Structurally related N-(2,6-difluorophenyl)-5-methoxy-t[6][7][10]riazolo[1,5-a]pyrimidine-2-sulfonamide has been identified as an inhibitor of acetohydroxyacid synthase (AHAS), a key enzyme in plants, making it an effective herbicide.[11][12] This suggests the core scaffold could be a valuable starting point for the discovery of new herbicides.

Conclusion

While 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is not a well-characterized molecule in its own right, a comprehensive analysis of its structural components provides a robust, evidence-based rationale for its investigation. Its synthetic tractability and the proven track record of the pyrimidine and difluorophenyl motifs strongly suggest its potential as a versatile scaffold. This guide provides the strategic framework and validated experimental protocols for researchers to unlock the potential of this scaffold in the development of next-generation kinase inhibitors, anticancer therapeutics, and other high-value chemical agents.

References

- Cui, D. B., Liu, T., Li, Y. J., Liao, S. G., & Zhou, M. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Di Mauro, G., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. Available at: [Link]

- Di Mauro, G., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. OUCI.

-

Di Mauro, G., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. Available at: [Link]

-

Szymańska, E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences. Available at: [Link]

-

Esteves, C. I. C., et al. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. Available at: [Link]

- Royalchem. 5-Fluoro-4-hydrazino-2-methoxypyrimidine.

-

Chen, C. N., et al. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. PubMed. Available at: [Link]

- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

Bobek, M., Kavai, I., & De Clercq, E. (1987). Synthesis and Biological Activity of 5-(2,2-difluorovinyl)-2'-deoxyuridine. PubMed. Available at: [Link]

-

PubChem. 5-Fluoro-4-hydrazino-2-methoxypyrimidine. Available at: [Link]

- Chen, C. N., et al. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Science.gov.

-

Kumar, A., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. Available at: [Link]

-

Zhang, Z., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

-

Zhang, Y. L., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. Available at: [Link]

-

HORA, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

- Gadek, M., & Mitka, K. (2024). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences.

-

Chen, Y. T., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

- Chemical Kinomics & Innovative Drug Discovery. Drug Discovery - Inhibitor.

-

Yang, Y., et al. (2025). Design, synthesis and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4. PubMed. Available at: [Link]

-

Wang, Y., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. NIH. Available at: [Link]

-

Stratton, C. F., et al. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC - NIH. Available at: [Link]

-

Wenglowsky, S., et al. (2012). In This Issue, Vol. 2, Issue 5. PMC - NIH. Available at: [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. chemicalkinomics.com [chemicalkinomics.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. | Sigma-Aldrich [sigmaaldrich.com]

The Synthetic Path Forward: A Technical Guide to 5-(2,4-Difluorophenyl)-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] The introduction of fluorine atoms into drug candidates often enhances metabolic stability and binding affinity.[4][5] This guide delineates a strategic approach to the synthesis and potential applications of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine, a novel compound at the intersection of these two critical pharmacophoric elements. While direct literature on this specific molecule is not available, this document synthesizes established synthetic methodologies and extrapolates potential biological relevance from structurally analogous compounds, providing a foundational resource for its investigation.

I. Introduction: The Promise of Fluorinated Pyrimidines

The pyrimidine ring is a privileged heterocyclic motif, fundamental to the structure of nucleobases and a multitude of clinically approved drugs.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][6] The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The incorporation of a 2,4-difluorophenyl group at the 5-position of a 2-methoxypyrimidine core is a compelling strategy in drug design. The fluorine atoms can modulate the electronic properties of the phenyl ring, influence lipophilicity, and participate in hydrogen bonding interactions with target proteins, potentially leading to enhanced potency and improved pharmacokinetic profiles.[4][5] The 2-methoxy group can also influence the molecule's reactivity and solubility. This guide provides a comprehensive overview of a proposed synthetic route to 5-(2,4-Difluorophenyl)-2-methoxypyrimidine and explores its potential in medicinal chemistry based on the activities of related compounds.

II. Proposed Synthetic Pathways

The synthesis of 5-aryl-2-methoxypyrimidines is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are particularly powerful methods for the formation of the crucial carbon-carbon bond between the pyrimidine and the difluorophenyl ring.[7][8][9][10]

A. Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, owing to the commercial availability and stability of boronic acids.[7][11] The proposed synthesis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine via this method involves the reaction of a 5-halo-2-methoxypyrimidine with 2,4-difluorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a solution of 5-bromo-2-methoxypyrimidine (1.0 eq) and 2,4-difluorophenylboronic acid (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water, add a base such as sodium carbonate (2.0 eq).[11][12]

-

Catalyst Addition: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[13]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[7]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Reference |

| Pyrimidine Substrate | 5-Bromo-2-methoxypyrimidine | [11][12] |

| Boronic Acid | 2,4-Difluorophenylboronic acid | N/A |

| Catalyst | Pd(PPh₃)₄ | [13] |

| Base | Na₂CO₃ | [11] |

| Solvent | 1,4-Dioxane/Water | [11][12] |

| Temperature | 80-100 °C | [7] |

Table 1: Proposed reaction conditions for the Suzuki-Miyaura coupling.

B. Stille Cross-Coupling Approach

The Stille coupling offers an alternative route using an organotin reagent.[8][9][10] This method is known for its tolerance of a wide range of functional groups.[14] The reaction would involve coupling 5-bromo-2-methoxypyrimidine with (2,4-difluorophenyl)tributylstannane.

Experimental Protocol: Stille Coupling

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 5-bromo-2-methoxypyrimidine (1.0 eq) and (2,4-difluorophenyl)tributylstannane (1.1 eq) in a dry, aprotic solvent such as toluene or DMF.

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Heat the mixture to 80-110 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction and dilute with an organic solvent. The tin byproducts can often be removed by washing with a saturated aqueous solution of potassium fluoride.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.

| Parameter | Condition | Reference |

| Pyrimidine Substrate | 5-Bromo-2-methoxypyrimidine | [9][10] |

| Organotin Reagent | (2,4-Difluorophenyl)tributylstannane | N/A |

| Catalyst | Pd(PPh₃)₄ | [9][10] |

| Solvent | Toluene or DMF | [8] |

| Temperature | 80-110 °C | [8] |

Table 2: Proposed reaction conditions for the Stille coupling.

III. Physicochemical Properties (Predicted)

The physicochemical properties of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine can be predicted based on its constituent functional groups.

| Property | Predicted Characteristic | Rationale |

| Molecular Weight | ~238.19 g/mol | Calculated from the chemical formula C₁₁H₈F₂N₂O. |

| Lipophilicity (LogP) | Moderately lipophilic | The presence of the difluorophenyl and methoxy groups is expected to increase lipophilicity. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂). Limited aqueous solubility. | Aromatic and heterocyclic nature. |

| Hydrogen Bonding | The pyrimidine nitrogens can act as hydrogen bond acceptors. | Presence of nitrogen atoms in the pyrimidine ring. |

| Polar Surface Area | Moderate | Contribution from the nitrogen and oxygen atoms. |

IV. Potential Applications in Medicinal Chemistry

While no biological data exists for 5-(2,4-Difluorophenyl)-2-methoxypyrimidine, the structural motifs present suggest several promising avenues for investigation.

A. Kinase Inhibition

The pyrimidine core is a well-established scaffold for the development of kinase inhibitors.[3] Many approved kinase inhibitors feature a substituted pyrimidine ring that mimics the adenine of ATP, binding to the hinge region of the kinase active site. The 2,4-difluorophenyl group can provide additional interactions within the active site, potentially leading to high potency and selectivity.

B. Anticancer Activity

Phenylpyrimidine derivatives have demonstrated significant potential as anticancer agents.[3][15] Their mechanisms of action often involve the inhibition of key signaling pathways involved in cell proliferation and survival. The introduction of the difluorophenyl moiety could enhance the cytotoxic activity against various cancer cell lines.

C. Other Potential Therapeutic Areas

Derivatives of pyrimidine have shown a broad range of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties.[6] The unique electronic and steric properties conferred by the 2,4-difluorophenyl and 2-methoxy substituents make 5-(2,4-Difluorophenyl)-2-methoxypyrimidine an interesting candidate for screening in a variety of biological assays.

V. Conclusion

5-(2,4-Difluorophenyl)-2-methoxypyrimidine represents a novel and synthetically accessible molecule with significant potential in medicinal chemistry. The established and robust Suzuki-Miyaura and Stille cross-coupling reactions provide a clear path to its synthesis. Based on the well-documented biological activities of structurally related fluorinated and pyrimidine-containing compounds, this molecule is a promising candidate for investigation as a kinase inhibitor, an anticancer agent, and for other therapeutic applications. This guide provides the foundational knowledge for researchers to embark on the synthesis and biological evaluation of this intriguing compound.

VI. References

-

Benchchem. (2025). Application Notes and Protocols: 5-Phenylpyrimidine-4,6-diol in Drug Discovery and Development.

-

Benchchem. (2025). The Synthesis and Biological Potential of 5-Phenylpyrimidine-4,6-diol Analogues: A Technical Guide.

-

Benchchem. (2025). The Biological Versatility of Phenylpyrimidine Derivatives: A Technical Guide.

-

Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

-

Discovery of 5-Cyano-6-phenylpyrimidin Derivatives Containing an Acylurea Moiety as Orally Bioavailable Reversal Agents against P-Glycoprotein-Mediated Mutidrug Resistance. (2018). ACS Publications.

-

Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives.

-

Lister, A., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed.

-

Al-Majid, A. M., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

-

Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses.

-

Stille Coupling. (2023). Chemistry LibreTexts.

-

Stille Coupling. Organic Chemistry Portal.

-

Bhatt, H., et al. (2015). Design and synthesis of potent N-phenylpyrimidine derivatives for the treatment of skin cancer. RSC Publishing.

-

Luo, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.

-

Baklanov, M., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed.

-

Angiulli, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.

-

Al-Qaisi, Z. A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

-

Chen, J., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024).

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor.

-

Kolar, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.

-

Stanetty, P., & Schnürch, M. (2005). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.

-

A Review on Medicinally Important Heterocyclic Compounds. (2022).

-

Chen, C.-H., et al. (2020). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. PubMed Central.

-

De, B., et al. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica.

-

Synthesis of Substituted 2-Aryl- and 2-Hetarylimidazo[4,5-d]pyridazines. (2004). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Design and synthesis of potent N-phenylpyrimidine derivatives for the treatment of skin cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Unseen Scaffold: A Technical Guide to 5-(2,4-Difluorophenyl)-2-methoxypyrimidine as a Crucial Intermediate in Modern Drug Discovery

Abstract

This technical guide delves into the synthesis, characterization, and application of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine, a key heterocyclic building block in contemporary medicinal chemistry. While not a therapeutic agent itself, this pyrimidine derivative serves as a critical intermediate in the construction of complex, biologically active molecules, most notably in the realm of kinase inhibitors. This document provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, and explores its pivotal role in the synthesis of the FDA-approved drug, Pexidartinib. The guide culminates in a case study on Pexidartinib, elucidating its mechanism of action as a CSF-1R inhibitor and the underlying signaling pathways.

Introduction: The Role of Fluorinated Pyrimidines in Medicinal Chemistry

The pyrimidine nucleus is a ubiquitous scaffold in a vast array of biologically active compounds, including natural products and synthetic drugs[1]. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The strategic incorporation of fluorine atoms into these scaffolds can further enhance their pharmacological profiles by modulating metabolic stability, binding affinity, and lipophilicity[2]. 5-(2,4-Difluorophenyl)-2-methoxypyrimidine emerges as a particularly valuable intermediate, combining the benefits of the pyrimidine core with the advantageous properties of the difluorophenyl moiety. This guide illuminates the journey of this compound from its chemical synthesis to its application in the creation of life-changing therapeutics.

Synthesis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine: A Suzuki-Miyaura Approach

The most efficient and widely employed method for the synthesis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance, making it ideal for the synthesis of complex biaryl systems[3]. The reaction couples 5-bromo-2-methoxypyrimidine with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst and a base.

Causality of Experimental Choices

The selection of each component in the Suzuki-Miyaura coupling is critical for a successful and high-yielding reaction.

-

Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) is a common and effective catalyst for this type of coupling. The palladium(0) species, generated in situ, is the active catalyst that undergoes oxidative addition with the aryl bromide[4].

-

Base: Sodium carbonate is used to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

-

Solvent System: A mixture of 1,4-dioxane and water is often employed. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

5-bromo-2-methoxypyrimidine

-

2,4-difluorophenylboronic acid

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 5-bromo-2-methoxypyrimidine (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add the palladium catalyst, dichlorobis(triphenylphosphine)palladium(II) (0.05 eq).

-

Add a degassed 2:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 95°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(2,4-Difluorophenyl)-2-methoxypyrimidine.

Caption: Suzuki-Miyaura synthesis of the target intermediate.

Physicochemical and Spectroscopic Data

While specific experimental data for 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is not widely published, the following table presents expected physicochemical properties and spectroscopic characteristics based on its chemical structure and data from analogous compounds[2][5][6].

| Property | Expected Value / Characteristics |

| Molecular Formula | C₁₁H₈F₂N₂O |

| Molecular Weight | 222.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available. Expected to be in the range of similar substituted pyrimidines. |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water. |

| ¹H NMR | Aromatic protons from the difluorophenyl ring (complex multiplets), pyrimidine ring protons (singlets or doublets), and a singlet for the methoxy group protons. |

| ¹³C NMR | Aromatic carbons showing C-F coupling, pyrimidine ring carbons, and a methoxy carbon signal. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ peak at m/z 223.07. |

Application in Drug Discovery: A Case Study of Pexidartinib

The true value of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine lies in its role as a precursor to potent therapeutic agents. A prime example is Pexidartinib (PLX3397), an FDA-approved kinase inhibitor for the treatment of tenosynovial giant cell tumor (TGCT)[7].

The Role of CSF-1R in Tenosynovial Giant Cell Tumor

Tenosynovial giant cell tumor is a rare, benign tumor of the synovium, bursa, and tendon sheath. A key driver of this disease is the overexpression of colony-stimulating factor 1 (CSF1) by a small population of neoplastic cells within the tumor. CSF1 binds to its receptor, CSF1R, which is expressed on the surface of macrophages and other myeloid cells. This binding event triggers a signaling cascade that leads to the recruitment and proliferation of these cells, forming the bulk of the tumor mass.

Mechanism of Action of Pexidartinib

Pexidartinib is a potent and selective inhibitor of the CSF1R tyrosine kinase[7]. By binding to the ATP-binding pocket of the CSF1R, Pexidartinib prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways that drive the proliferation of the tumor-associated macrophages. Pexidartinib also shows inhibitory activity against other kinases such as KIT and FLT3.

Caption: Pexidartinib inhibits the CSF1R signaling pathway.

Synthesis of Pexidartinib from a Pyrimidine Intermediate

While the exact, publicly disclosed synthesis of Pexidartinib may vary, the core structure can be assembled using key intermediates derived from pyrimidine precursors like 5-(2,4-Difluorophenyl)-2-methoxypyrimidine. The synthesis generally involves the construction of the pyrrolopyridine core, followed by the attachment of the side chains. A plausible synthetic strategy would involve the modification of the 2-methoxy group and subsequent elaboration at the 5-position of the pyrimidine ring to build the final complex structure of Pexidartinib.

Caption: Generalized synthetic workflow towards Pexidartinib.

Conclusion

5-(2,4-Difluorophenyl)-2-methoxypyrimidine stands as a testament to the crucial role of chemical intermediates in the advancement of medicine. Its synthesis, primarily through the robust Suzuki-Miyaura coupling, provides a reliable pathway to a versatile building block. The successful development of Pexidartinib highlights the potential of this and similar fluorinated pyrimidine scaffolds in the design of targeted therapies. As the field of medicinal chemistry continues to evolve, the demand for such well-characterized and strategically designed intermediates will undoubtedly grow, paving the way for the discovery of new and more effective treatments for a wide range of diseases.

References

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Chen, C. N., et al. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Bioorganic & Medicinal Chemistry, 17(9), 3379-3385. [Link]

-

Hussain, M., et al. (2008). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2008(20), 3465-3474. [Link]

-

Lamb, Y. N. (2019). Pexidartinib: First Approval. Drugs, 79(15), 1705-1711. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)-4-methoxypicolinic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Pexidartinib. National Center for Biotechnology Information. [Link]

-

Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 859-864. [Link]

-

Sharma, P., & Kumar, A. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 220-223. [Link]

-

Singh, U. P., & Singh, R. K. (2021). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 14(9), 869. [Link]

-

Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine, 373(5), 428-437. [Link]

-

West, B. L., et al. (2014). A landscape of kinase inhibitor selectivities. Nature Biotechnology, 32(12), 1218-1229. [Link]

- Zhang, C., et al. (2008). Preparation of pyrrolopyridine derivatives as protein kinase inhibitors. WO 2008/064255 A2.

-

Zikmund, O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 2. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

5-(2,4-Difluorophenyl)-2-methoxypyrimidine: A Technical Guide for the Medicinal Chemist

Abstract

This technical guide provides an in-depth analysis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine, a heterocyclic compound of significant interest in contemporary drug discovery and development. In the absence of extensive biological characterization, this document focuses on the compound's role as a versatile chemical intermediate. We will explore its synthesis, physicochemical properties, and spectroscopic data, while also discussing its potential applications as a structural scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar pyrimidine derivatives in the design and synthesis of novel therapeutic agents.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[2] In drug design, the pyrimidine scaffold is prized for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and for its favorable pharmacokinetic properties.[1] Fluorinated pyrimidines, in particular, have garnered significant attention, as the introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[3] One of the earliest and most well-known examples is the anticancer agent 5-fluorouracil.[2]

This guide focuses on 5-(2,4-Difluorophenyl)-2-methoxypyrimidine , a molecule that combines the privileged pyrimidine scaffold with a difluorophenyl moiety, a common substituent in modern pharmaceuticals designed to modulate electronic properties and metabolic fate. While the specific biological activity and mechanism of action for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential as a key building block in the synthesis of targeted therapies.

Synthesis and Chemical Properties

The synthesis of 5-aryl-2-methoxypyrimidines can be achieved through several established synthetic methodologies. The most prominent and versatile of these are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine points to two primary synthetic strategies, both relying on the formation of the C-C or C-N bond at the C5 position of the pyrimidine ring.

Caption: Retrosynthetic analysis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[4] In the context of our target molecule, this would involve the coupling of a 5-halopyrimidine with an appropriately substituted phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-methoxypyrimidine (1.0 eq.), 2,4-difluorophenylboronic acid (1.2 eq.), and a suitable base such as sodium carbonate (2.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (2:1). The mixture is then thoroughly degassed by bubbling with an inert gas like argon or nitrogen.

-

Reaction: The reaction mixture is heated to 95 °C and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Generalized workflow for Suzuki-Miyaura synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7][8][9] This method could be employed to synthesize an amino-pyrimidine precursor, which could then be further functionalized.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with an aryl halide (e.g., 5-bromo-2-chloropyrimidine), an amine, a palladium precatalyst, a suitable phosphine ligand, and a strong base (e.g., sodium tert-butoxide).[10]

-

Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

-

Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is cooled, quenched, and partitioned between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.

Spectroscopic and Physicochemical Properties

Table 1: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons of the difluorophenyl ring would appear as complex multiplets in the range of δ 7.0-7.8 ppm. The pyrimidine protons would likely appear as singlets or doublets between δ 8.5-9.0 ppm. The methoxy protons would be a sharp singlet around δ 4.0 ppm. |

| ¹³C NMR | Aromatic carbons would be observed in the region of δ 110-165 ppm, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns. The methoxy carbon would be expected around δ 55-60 ppm. |

| Mass Spec. | The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the bond between the two aromatic rings. |

| IR | Characteristic C-F stretching vibrations would be observed in the range of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. |

Potential Applications in Medicinal Chemistry

The 5-(2,4-Difluorophenyl)-2-methoxypyrimidine scaffold is a valuable starting point for the synthesis of a variety of potential therapeutic agents. The difluorophenyl moiety is a common feature in many kinase inhibitors, where it can interact with the hinge region of the kinase domain. The pyrimidine core can be further functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties.

For instance, derivatives of N-phenyl-pyrimidin-2-amine are known to act as EGFR inhibitors.[12] Additionally, the antifungal agent Voriconazole contains a (2,4-difluorophenyl) group attached to a pyrimidine derivative, highlighting the relevance of this structural combination in anti-infective drug discovery.[13][14][15] Furthermore, some pyrimidine derivatives have shown potential as herbicides by inhibiting acetohydroxyacid synthase.[16]

The methoxy group at the 2-position of the pyrimidine ring can be readily displaced by nucleophiles, such as amines or thiols, allowing for the introduction of diverse side chains. This provides a convenient handle for generating libraries of compounds for high-throughput screening.

Caption: Potential derivatization strategies for drug discovery.

Conclusion

5-(2,4-Difluorophenyl)-2-methoxypyrimidine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. While its own biological activity remains to be fully elucidated, its synthesis is readily achievable through modern cross-coupling methodologies. The structural features of this compound make it an attractive starting point for the development of novel kinase inhibitors, antifungal agents, and other targeted therapies. This technical guide provides a foundational understanding of its chemistry and potential applications, serving as a resource for medicinal chemists and drug development professionals.

References

-

Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852–857. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

- Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

MDPI. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. [Link]

-

Yang, Z., et al. (2009). Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Bioorganic & Medicinal Chemistry, 17(8), 3031-3037. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141–161. [Link]

-

National Institutes of Health. (2017). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. [Link]

-

MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

National Institutes of Health. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]

-

API Synthesis International. (2015). Voriconazole. [Link]

-

MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

-

Indian Journal of Scientific Research. (2018). Synthesis and Spectroscopic Studies on 5-Arylamino-1, 2, 3, 4- Thiatriazoles. [Link]

-